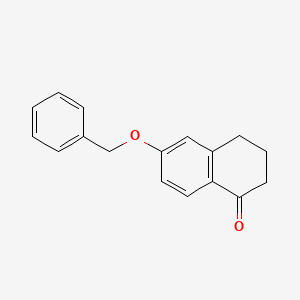

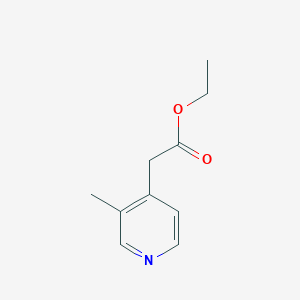

2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Übersicht

Beschreibung

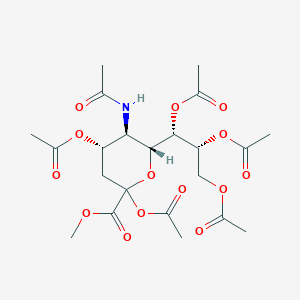

The compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring. The presence of the 3-methyl group and the substitution of an ethan-1-amine moiety at the 2-position indicates that this compound could exhibit unique chemical and physical properties, making it a potential candidate for various synthetic applications.

Synthesis Analysis

The synthesis of related oxadiazole derivatives has been explored in the literature. For instance, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines has been shown to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles in moderate to good yields . Although the specific synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is not detailed, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be complex, with the potential for hydrogen bonding and other intermolecular interactions. For example, alkyl amines reacting with oxadiazole derivatives have been found to form hydrogen-bonded complexes, as confirmed by X-ray crystallography . This suggests that the molecular structure of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine could also exhibit such interactions, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Oxadiazole derivatives are known to participate in various chemical reactions. The 3-methyl-4H-[1,2,4]-oxadiazol-5-one, a related compound, has been used as a versatile synthon for protecting monosubstituted acetamidines, demonstrating its utility in synthetic sequences such as alkylation, Michael addition, and Mitsunobu reactions . This indicates that the 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine could also be amenable to a range of chemical transformations, making it a valuable building block in organic synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine are not provided, the stability of related oxadiazole compounds under various conditions has been reported. For example, 3-methyl-4H-[1,2,4]-oxadiazol-5-one has been found to be stable to acid or base under non-aqueous conditions and resistant to many reagents commonly used in organic synthesis . This suggests that the compound may also possess similar stability characteristics, which could be advantageous for its storage and use in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

Agricultural Biological Activities

- Field : Agriculture

- Application : 1,2,4-Oxadiazole derivatives have been used in the development of efficient and low-risk chemical pesticides .

- Methods : Novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for their agricultural activities .

- Results : The compounds showed moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

Synthesis of 1,2,4-Oxadiazolium Salts

- Field : Organic Chemistry

- Application : 1,2,4-Oxadiazolium salts are used in the synthesis of other heterocyclic and acyclic compounds .

- Methods : The synthesis of 1,2,4-oxadiazolium salts is based on the functionalization of preliminary prepared uncharged 1,2,4-oxadiazole system .

- Results : This review covers the possible approaches toward these specific heterocyclic systems and points out the advantages of their utilization in different synthetic strategies .

Eigenschaften

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-7-5(2-3-6)9-8-4/h2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWWVRDLCMPKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443620 | |

| Record name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | |

CAS RN |

147216-21-5 | |

| Record name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)

![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)

![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)

![3-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1278664.png)